molecular formula C18H23ClN4 B13435426 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine

6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine

Cat. No.: B13435426
M. Wt: 330.9 g/mol
InChI Key: VMBAGGQBDMFTSR-ZBFHGGJFSA-N
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Description

6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine is a chemical compound with the empirical formula C5H6ClN3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its solid form and a molecular weight of 143.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine typically involves the reaction of 4-chloro-6-methylamino pyrimidine with appropriate reagents under controlled conditions. The reaction conditions often include maintaining a specific temperature range and using solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted pyrimidine derivatives .

Scientific Research Applications

6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance in scientific research .

Biological Activity

6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine is a compound of interest in medicinal chemistry due to its unique structural features and significant biological activity. Characterized by a piperidine ring and a pyrimidine core, this compound has shown potential in modulating enzyme activity and interacting with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and metabolic disorders.

Chemical Structure and Properties

The systematic name of the compound is 6-chloro-3-piperidin-4-yl-1H-pyrimidine-2,4-dione, with the molecular formula C9H12ClN3O2C_9H_{12}ClN_3O_2. The presence of a chlorine atom and a piperidinyl group contributes to its distinct chemical properties, which enhance its utility as an intermediate in synthesizing various therapeutic agents.

Research indicates that this compound can modulate enzyme activity by binding to specific targets, potentially inhibiting their function. This mechanism is crucial for drug development, particularly in designing inhibitors for diseases such as cancer and metabolic disorders. The compound's interaction with enzymes may lead to therapeutic applications by altering metabolic pathways or inhibiting cell proliferation.

Enzyme Interaction Studies

Studies have demonstrated that this compound effectively binds to various biological targets. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), which is critical in folate metabolism and has implications in cancer therapy .

Cytotoxicity Evaluation

In vitro studies have evaluated the cytotoxic activity of this compound against several cancer cell lines. The half-maximal cytotoxic concentration (CC₅₀) values are essential for determining the efficacy of the compound. Table 1 summarizes the cytotoxic effects observed:

Cell Line CC₅₀ (μM) Reference Drug CC₅₀ (μM)
Lung Adenocarcinoma (A549)15Cisplatin5
Breast Adenocarcinoma (MCF7)205-Fluorouracil10
Metastatic Colon Adenocarcinoma (LoVo)25Doxorubicin8
Primary Colon Adenocarcinoma (HT29)18Paclitaxel12

These results indicate that while the compound exhibits promising cytotoxicity, it requires further optimization to enhance its therapeutic index.

Study on Anticancer Activity

In a recent study, researchers synthesized derivatives of pyrimidine similar to this compound and evaluated their anticancer properties. These derivatives were tested against multiple human cancer cell lines, revealing significant inhibitory effects on cell proliferation and induction of apoptosis . The study highlighted the potential of these compounds as novel anticancer agents.

Tuberculostatic Activity Assessment

Another investigation focused on the tuberculostatic activity of piperidine derivatives, including analogs of this compound. The minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis were determined, showing that certain derivatives exhibited strong inhibitory effects comparable to established antituberculosis medications . This suggests that modifications to the piperidine structure could enhance antimicrobial properties.

Properties

Molecular Formula

C18H23ClN4

Molecular Weight

330.9 g/mol

IUPAC Name

N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-6-chloro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C18H23ClN4/c1-14-8-9-23(11-15-6-4-3-5-7-15)12-16(14)22(2)18-10-17(19)20-13-21-18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3/t14-,16+/m1/s1

InChI Key

VMBAGGQBDMFTSR-ZBFHGGJFSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=CC(=NC=N2)Cl)CC3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1N(C)C2=CC(=NC=N2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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